molecular formula C19H23N3O3S2 B2839357 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 565206-96-4

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2839357
CAS No.: 565206-96-4
M. Wt: 405.53
InChI Key: CEMVZEFKJVXSDQ-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives under basic conditions.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Generating Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, which can lead to cell damage and apoptosis.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can be compared with other benzodiazole derivatives, such as:

    1-(2-methoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-ethoxyphenyl)-N,N-dimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.

    1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N,N-diethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-4-21(5-2)27(23,24)14-11-12-16-15(13-14)20-19(26)22(16)17-9-7-8-10-18(17)25-6-3/h7-13H,4-6H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVZEFKJVXSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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